molecular formula C16H25BF2O4 B8187907 2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid pinacol ester

2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid pinacol ester

Cat. No.: B8187907
M. Wt: 330.2 g/mol
InChI Key: QLDWNWYJPKTRHE-UHFFFAOYSA-N
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Description

2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid pinacol ester is a specialized organoboron compound known for its unique structural features and applications in various fields of chemistry and industry. This compound is characterized by its difluoro groups and a boronic acid pinacol ester moiety, which contribute to its reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid pinacol ester typically involves multi-step organic synthesis processes. One common approach is the reaction of a suitable precursor with boronic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid moiety can be oxidized to form boronic acids or borates.

  • Reduction: : Reduction reactions can be performed to modify the difluoro groups.

  • Substitution: : Substitution reactions at the boronic acid pinacol ester can lead to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various boronic acids, borates, and substituted derivatives of the original compound. These products find applications in different areas of research and industry.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It serves as a versatile building block for the construction of complex organic molecules.

Biology

In biological research, the compound is utilized in the study of enzyme inhibitors and as a tool for probing biological pathways. Its boronic acid moiety can interact with various biomolecules, making it useful in biochemical assays.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound finds applications in the synthesis of advanced materials and polymers. Its unique properties make it suitable for use in the production of high-performance materials.

Mechanism of Action

The mechanism by which 2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid pinacol ester exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The difluoro groups enhance the compound's reactivity and stability, contributing to its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Boronic acids: : These compounds share the boronic acid moiety but may lack the difluoro groups.

  • Pinacol esters: : These compounds have the pinacol ester moiety but may not have the same structural features as the target compound.

  • Difluoro derivatives: : Other difluoro-containing compounds may have different functional groups or structural frameworks.

Uniqueness

2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid pinacol ester is unique due to its combination of difluoro groups and boronic acid pinacol ester moiety. This combination provides enhanced reactivity and stability, making it a valuable reagent in synthetic chemistry and other applications.

Properties

IUPAC Name

2-(2,2-difluoro-7,10-dioxadispiro[2.2.46.23]dodecan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BF2O4/c1-12(2)13(3,4)23-17(22-12)11-14(16(11,18)19)5-7-15(8-6-14)20-9-10-21-15/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDWNWYJPKTRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3(C2(F)F)CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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